molecular formula C24H19N B13349916 N-phenyl-3-(4-phenylphenyl)aniline

N-phenyl-3-(4-phenylphenyl)aniline

Cat. No.: B13349916
M. Wt: 321.4 g/mol
InChI Key: VEXVJXWZQXXEPR-UHFFFAOYSA-N
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Description

N-phenyl-3-(4-phenylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of an aniline molecule, with an additional phenyl group attached to the 3-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(4-phenylphenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-bromo-N-phenylaniline with phenylboronic acid in the presence of a palladium catalyst.

Another method involves the Friedel-Crafts acylation of N-phenylaniline with benzoyl chloride, followed by reduction of the resulting ketone to the corresponding amine. This method requires the use of a strong reducing agent, such as lithium aluminum hydride, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the Suzuki-Miyaura coupling reaction due to its high yield and efficiency. The reaction is typically carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base such as potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(4-phenylphenyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Corresponding amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a single phenyl group attached to the nitrogen atom.

    N-phenylaniline: Similar to N-phenyl-3-(4-phenylphenyl)aniline but lacks the additional phenyl group at the 3-position.

    Triphenylamine: Contains three phenyl groups attached to the nitrogen atom, offering different electronic and steric properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .

Properties

Molecular Formula

C24H19N

Molecular Weight

321.4 g/mol

IUPAC Name

N-phenyl-3-(4-phenylphenyl)aniline

InChI

InChI=1S/C24H19N/c1-3-8-19(9-4-1)20-14-16-21(17-15-20)22-10-7-13-24(18-22)25-23-11-5-2-6-12-23/h1-18,25H

InChI Key

VEXVJXWZQXXEPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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